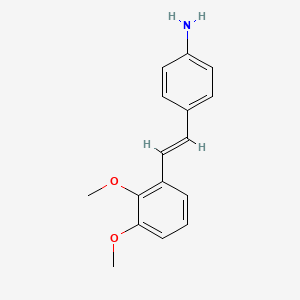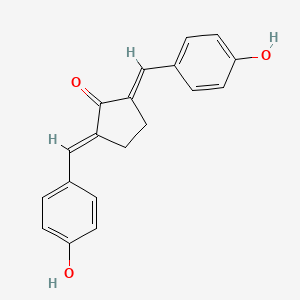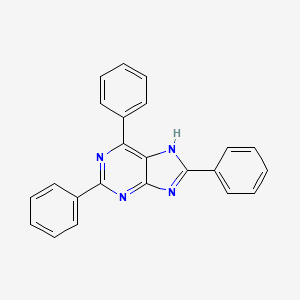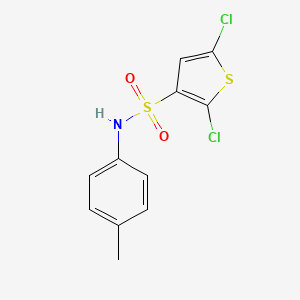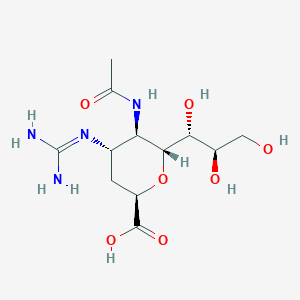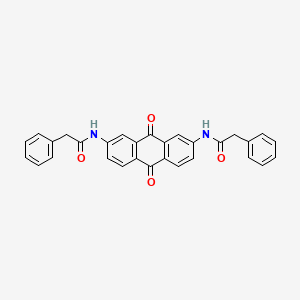![molecular formula C26H32N4O4 B10841383 2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
2,7-Bis[2-(butylamino)acetamido]anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis[2-(butylamino)acetamido]anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound has garnered attention due to its potential therapeutic properties, especially in cancer research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(butylamino)acetamido]anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone followed by amination. The general steps are as follows :
Acetylation: 2,7-diaminoanthraquinone is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces acetyl groups at the amino positions.
Amination: The acetylated product is then reacted with butylamine under controlled conditions to introduce the butylamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis[2-(butylamino)acetamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced anthraquinone derivatives with fewer oxygen atoms.
Substitution: Substituted anthraquinone derivatives with various alkyl or aryl groups.
Applications De Recherche Scientifique
2,7-Bis[2-(butylamino)acetamido]anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of telomerase, an enzyme responsible for maintaining telomere length in chromosomes. By inhibiting telomerase, 2,7-Bis[2-(butylamino)acetamido]anthraquinone can induce cellular senescence and apoptosis in cancer cells . The molecular targets include the telomerase catalytic subunit and associated proteins involved in telomere maintenance.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diaminoanthraquinone: A precursor in the synthesis of 2,7-Bis[2-(butylamino)acetamido]anthraquinone.
2,7-Diacetylaminoanthraquinone: An intermediate in the synthesis process.
Doxorubicin: An anthraquinone derivative used as an anticancer drug.
Uniqueness
This compound is unique due to its dual butylaminoacetamido groups, which enhance its ability to interact with biological targets and improve its solubility and bioavailability compared to other anthraquinone derivatives .
Propriétés
Formule moléculaire |
C26H32N4O4 |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
2-(butylamino)-N-[7-[[2-(butylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C26H32N4O4/c1-3-5-11-27-15-23(31)29-17-7-9-19-21(13-17)26(34)22-14-18(8-10-20(22)25(19)33)30-24(32)16-28-12-6-4-2/h7-10,13-14,27-28H,3-6,11-12,15-16H2,1-2H3,(H,29,31)(H,30,32) |
Clé InChI |
FYPZVYMKSUFNRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





